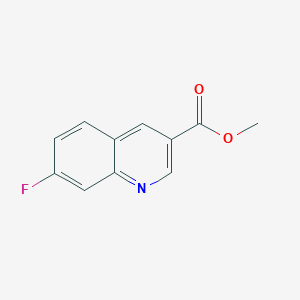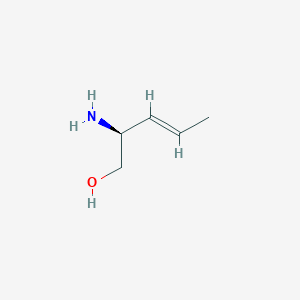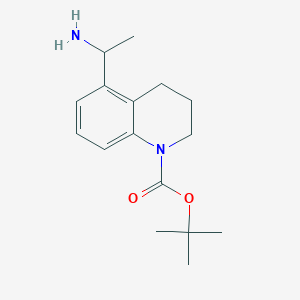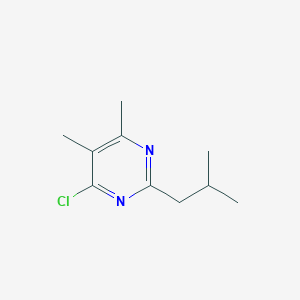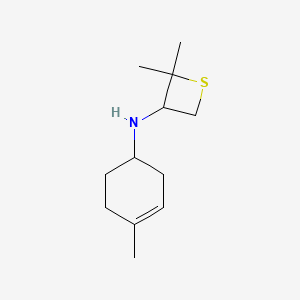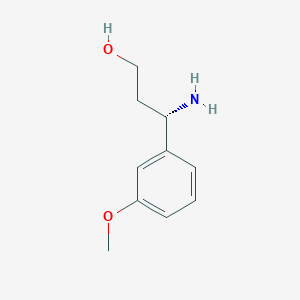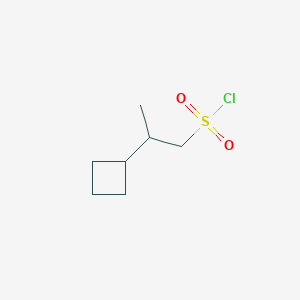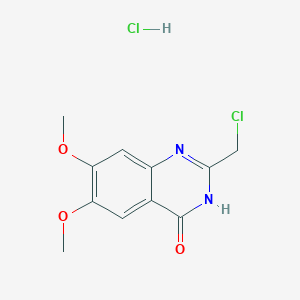
(R)-2-Fluoro-5-methyl-4-(pyrrolidin-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Fluoro-5-methyl-4-(pyrrolidin-2-yl)aniline is a chiral compound with a fluorine atom, a methyl group, and a pyrrolidinyl group attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Fluoro-5-methyl-4-(pyrrolidin-2-yl)aniline typically involves the introduction of the fluorine atom, methyl group, and pyrrolidinyl group onto the aniline ring through a series of chemical reactions. One common method involves the use of fluorination reagents, such as diethylaminosulfur trifluoride (DAST), to introduce the fluorine atom. The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents. The pyrrolidinyl group is often introduced through nucleophilic substitution reactions involving pyrrolidine and suitable leaving groups.
Industrial Production Methods
Industrial production of ®-2-Fluoro-5-methyl-4-(pyrrolidin-2-yl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Fluoro-5-methyl-4-(pyrrolidin-2-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce nitro groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or pyrrolidinyl positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of the fluorine or pyrrolidinyl groups with other functional groups.
Wissenschaftliche Forschungsanwendungen
®-2-Fluoro-5-methyl-4-(pyrrolidin-2-yl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-2-Fluoro-5-methyl-4-(pyrrolidin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrrolidinyl group can influence its pharmacokinetic properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoroaniline: Lacks the methyl and pyrrolidinyl groups, making it less complex and potentially less active in certain applications.
5-Methyl-2-fluoroaniline: Similar structure but without the pyrrolidinyl group, which can affect its reactivity and properties.
4-(Pyrrolidin-2-yl)aniline: Contains the pyrrolidinyl group but lacks the fluorine atom, which can influence its binding affinity and reactivity.
Uniqueness
®-2-Fluoro-5-methyl-4-(pyrrolidin-2-yl)aniline is unique due to the combination of the fluorine atom, methyl group, and pyrrolidinyl group on the aniline ring. This unique structure can result in distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H15FN2 |
|---|---|
Molekulargewicht |
194.25 g/mol |
IUPAC-Name |
2-fluoro-5-methyl-4-[(2R)-pyrrolidin-2-yl]aniline |
InChI |
InChI=1S/C11H15FN2/c1-7-5-10(13)9(12)6-8(7)11-3-2-4-14-11/h5-6,11,14H,2-4,13H2,1H3/t11-/m1/s1 |
InChI-Schlüssel |
SINNSHSAQQUHRF-LLVKDONJSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1[C@H]2CCCN2)F)N |
Kanonische SMILES |
CC1=CC(=C(C=C1C2CCCN2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



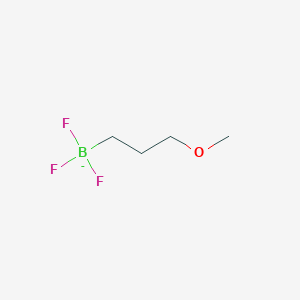
![Tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13341161.png)
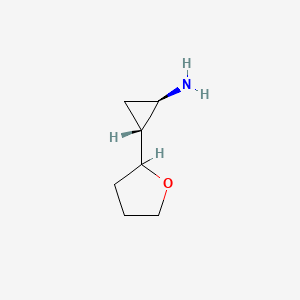
![8,8-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13341169.png)
